(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate

Pharmaceutical impurity reference standard ANDA regulatory submission Lurasidone quality control

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate (CAS 140459-96-7) is an enantiomerically pure trans-cyclohexane-1,2-dicarboxylic acid dimethyl ester. It is a chiral C₂-symmetric diester building block used in the synthesis of advanced tetracyclic systems and serves as a well-characterized Lurasidone impurity reference standard (Lurasidone Impurity 71/87).

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 140459-96-7
Cat. No. B051258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate
CAS140459-96-7
Synonyms(1R,2R)-1,2-Cyclohexanedicarboxylic Acid Dimethyl Ester_x000B_(1R-trans)-1,2-Cyclohexanedicarboxylic Acid Dimethyl Ester
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCCC1C(=O)OC
InChIInChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1
InChIKeyAIACXWOETVLBIA-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate (CAS 140459-96-7) – Class & Procurement Baseline


(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate (CAS 140459-96-7) is an enantiomerically pure trans-cyclohexane-1,2-dicarboxylic acid dimethyl ester . It is a chiral C₂-symmetric diester building block used in the synthesis of advanced tetracyclic systems and serves as a well-characterized Lurasidone impurity reference standard (Lurasidone Impurity 71/87) [1][2]. The molecule possesses two defined stereocenters, yielding a specific optical rotation and distinct reactivity profile compared to its cis-diastereomer or racemic mixtures.

Why Uncontrolled Stereochemistry or Generic 1,2-Cyclohexane Diesters Do Not Substitute for CAS 140459-96-7


Substituting (1R,2R)-dimethyl cyclohexane-1,2-dicarboxylate with the cis-diastereomer, the (1S,2S) enantiomer, or racemic trans-diester introduces configurational heterogeneity that directly compromises downstream results. The trans-(1R,2R) configuration is essential for generating the correct tetracyclic framework in advanced syntheses , while the cis-isomer fails to form dilithiated species cleanly [1]. In receptor pharmacology, mGlu4 PAM enantiomers built on the trans-cyclohexane-1,2-dicarboxylate scaffold exhibit enantiomeric discrimination, meaning the wrong isomer yields an inactive or antagonistic response [2]. A racemic or mismatched enantiomer therefore creates irreproducible biological readouts, pharmacopeial impurity reference failures, and stalled patent prosecution.

(1R,2R)-Dimethyl Cyclohexane-1,2-dicarboxylate – Quantitative Differentiation Evidence


Regulatory-Grade Characterization vs. Unqualified Building Blocks

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate offered as Lurasidone Impurity 71/87 is supplied with a detailed Structure Elucidation Report (SER) and characterization data fully compliant with USP, EMA, JP, and BP regulatory guidelines [1][2]. In contrast, generic dimethyl cyclohexane-1,2-dicarboxylate (mixed or unspecified stereochemistry, CAS 1687-29-2) is typically sold as a technical-grade mixture without enantiomeric purity documentation .

Pharmaceutical impurity reference standard ANDA regulatory submission Lurasidone quality control

Single-Enantiomer Purity vs. Racemic trans-Diester

The (1R,2R)-dimethyl ester derived from resolved trans-cyclohexane-1,2-dicarboxylic acid can be obtained with enantiomeric excess (ee) ≥99.5% as demonstrated for the parent diacid after recrystallization of diastereomeric salts . Commercial sources of the dimethyl ester specify minimum chemical purity of 98% (HPLC) with defined stereochemistry . Racemic trans-dimethyl cyclohexane-1,2-dicarboxylate (CAS 3205-35-4) has 0% ee by definition, introducing 50% of the undesired enantiomer into any asymmetric synthesis.

Chiral purity Enantiomeric excess Asymmetric synthesis intermediate

Improved Anionic Reactivity of trans-Diester vs. cis-Diester in Dianion Chemistry

Dilithiation of dimethyl trans-cyclohexane-1,2-dicarboxylate (1) proceeds to form a reactive dianion capable of annulation with ethyl 4-bromobutyrate [1]. In stark contrast, all attempts to generate dilithiated cis-cyclohexane-1,2-dicarboxylic anhydride were unsuccessful, yielding only complex product mixtures [1]. This stereochemistry-dependent reactivity directly controls the feasibility of constructing fused ring systems from cyclohexane diester precursors.

Dilithiated diester Annulation chemistry C–C bond formation

Receptor-Level Enantiomeric Discrimination of trans-1,2-Dicarboxylate PAMs

Trans-cyclohexane-1,2-dicarboxylate-based positive allosteric modulators (PAMs) of mGlu4 exhibit pronounced enantiomeric discrimination in pharmacological assays [1]. The active conformation requires the (1R,2R) chair configuration with the aromatic amide substituent axial and the carboxylate equatorial; the opposite enantiomer fails to activate the receptor [1]. This stereochemical requirement directly propagates to the diester intermediate (1R,2R)-dimethyl cyclohexane-1,2-dicarboxylate, which is the penultimate precursor to the active enantiomer of VU0155041 analogs.

mGlu4 allosteric modulator Enantiomeric discrimination GPCR pharmacology

Procurement-Relevant Application Scenarios for (1R,2R)-Dimethyl Cyclohexane-1,2-dicarboxylate


ANDA/NDA Impurity Profiling and Method Validation for Generic Lurasidone

Regulatory filings for generic Lurasidone (Latuda®) require well-characterized impurity reference standards. (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate, supplied as Lurasidone Impurity 71 with a Structure Elucidation Report and pharmacopeial traceability [1][2], serves as a fully qualified reference for HPLC method development, validation, and quality-controlled release testing. Its defined (1R,2R) stereochemistry ensures unambiguous identification and quantification, a prerequisite that generic, uncharacterized diester mixtures cannot fulfill.

Stereocontrolled Dianion Annulation for Fused Tetracyclic Scaffolds

The trans-(1R,2R) diester is the required substrate for dilithiation–annulation sequences that construct fused bicyclic and tetracyclic ring systems [1]. The cis-diester fails entirely under identical conditions, producing only intractable mixtures [1]. Researchers pursuing the synthesis of advanced tetracyclic natural products or pharmaceutical cores must specify the trans-(1R,2R) stereochemistry to achieve productive C–C bond formation.

Chiral Building Block for mGlu4 Positive Allosteric Modulator Synthesis

Medicinal chemistry programs targeting mGlu4 PAMs require enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylate intermediates to preserve the pharmacologically active conformation [1]. Use of the racemic or (1S,2S)-enantiomer leads to inactive compounds and confounds structure–activity relationship studies. Procurement of the single enantiomer protects the integrity of the entire synthetic sequence and biological evaluation cascade.

Chiral Pool Synthesis of Enantiopure 1,2-Difunctionalized Cyclohexane Derivatives

The (1R,2R)-dimethyl ester serves as a versatile C₂-symmetric chiral pool starting material. The two ester groups can be differentiated chemoselectively to access mono-acids, mono-amides, or mono-alcohols while retaining the second ester for further orthogonal transformations [1]. Racemic or cis-configured analogs lack the stereochemical homogeneity required for asymmetric induction in subsequent steps, rendering them unsuitable for enantioselective target synthesis.

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